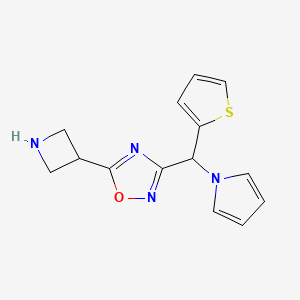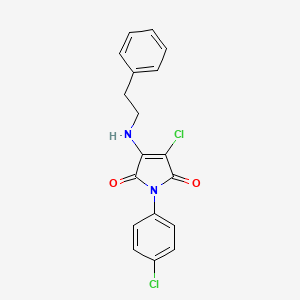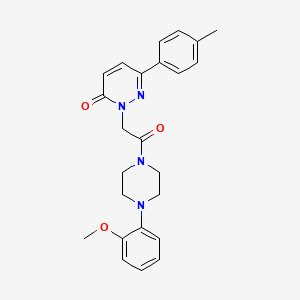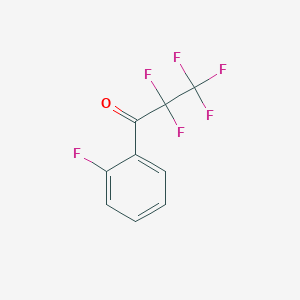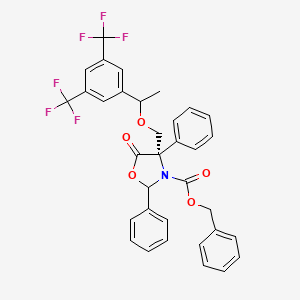
(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique oxazolidine ring structure, which is known for its stability and reactivity, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidine Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the benzylation of the oxazolidine ring, usually through a nucleophilic substitution reaction.
Attachment of the Trifluoromethyl Phenyl Group: This is typically done via an etherification reaction, where the phenyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzyl and trifluoromethyl phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Various substituted oxazolidine derivatives
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, the compound’s potential as a pharmacophore is explored, particularly in the design of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- (2R,4S)-Benzyl 4-((®-1-(3,5-dichlorophenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- (2R,4S)-Benzyl 4-((®-1-(3,5-dimethylphenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate stands out due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to the compound’s unique pharmacological properties, making it a promising candidate for further research and development.
属性
分子式 |
C34H27F6NO5 |
|---|---|
分子量 |
643.6 g/mol |
IUPAC 名称 |
benzyl (4S)-4-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H27F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29H,20-21H2,1H3/t22?,29?,32-/m1/s1 |
InChI 键 |
ONRYCBHEXIXNBB-OXZXHNBXSA-N |
手性 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


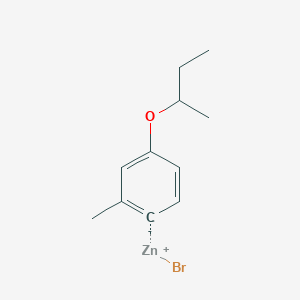
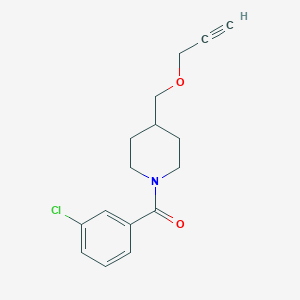

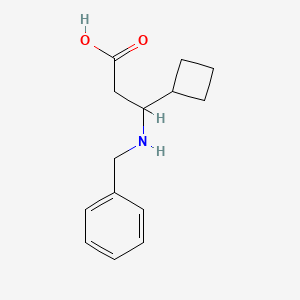
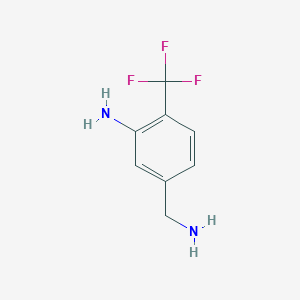
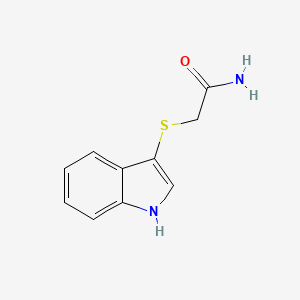
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
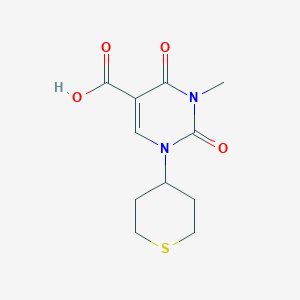
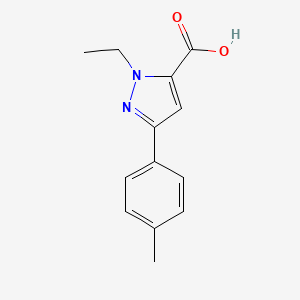
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
